molecular formula C14H28N4 B11747139 [2-(diethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

[2-(diethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11747139
M. Wt: 252.40 g/mol
InChI Key: OKPNBPFTVIGMGK-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound characterized by its unique structure, which includes a diethylamino group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the diethylaminoethyl group. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and protein binding. Its ability to form stable complexes with metal ions makes it valuable in biochemical assays.

Medicine

In medicine, 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine has potential applications as a pharmaceutical intermediate. Its structure allows for the modification of its functional groups to create compounds with therapeutic properties.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazolylmethyl group can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine

Uniqueness

The uniqueness of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications.

Conclusion

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

N',N'-diethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C14H28N4/c1-5-17(6-2)8-7-15-9-14-10-16-18(12-14)11-13(3)4/h10,12-13,15H,5-9,11H2,1-4H3

InChI Key

OKPNBPFTVIGMGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1)CC(C)C

Origin of Product

United States

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